

chemical and physical properties of Borapetoside F

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Compound of Interest

Compound Name: *Borapetoside F*

Cat. No.: *B8238648*

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Borapetoside F: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane-type furanoid diterpene glucoside, a class of natural products known for a variety of biological activities.^[1] Isolated from plant species of the *Tinospora* genus, particularly *Tinospora rumphii*, **Borapetoside F** is a subject of interest for its potential pharmacological applications.^[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of **Borapetoside F**, alongside an exploration of its biological activities, drawing parallels with closely related compounds where direct data is unavailable. Detailed experimental protocols and a hypothesized signaling pathway are also presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

The definitive chemical and physical properties of **Borapetoside F** were established during its initial isolation and structure elucidation.^[1] While specific spectral data and the melting point are detailed in the original publication, they are not widely available in public databases. The fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₄ O ₁₁	[PubChem CID: 21625636]
Molecular Weight	534.55 g/mol	[PubChem CID: 21625636]
IUPAC Name	methyl (2S,6S,6aR,10aS,10bS)-2- (furan-3-yl)-6a,10b-dimethyl-4- oxo-6- [(2R,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 1,2,6,9,10,10a- hexahydrobenzo[f]isochromen e-7-carboxylate	[PubChem CID: 21625636]
Synonyms	Borapetoside F	[PubChem CID: 21625636]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol.	[ChemFaces]
Melting Point	Not publicly available. Reported in Martin et al., 1996.	[1]
¹ H and ¹³ C NMR Data	Not publicly available. Reported in Martin et al., 1996.	[1]

Biological Activities and Toxicological Profile

Direct experimental studies on the biological activities of **Borapetoside F** are limited. However, a study investigating the hepatotoxic potential of a combination of furanoid diterpenoids, including **Borapetoside F**, provides valuable insight into its safety profile.

Hepatotoxicity Assessment

A study in a murine model evaluated the hepatotoxic potential of a standardized combination of borapetosides B, C, and F. In an acute toxicity study, mice were administered a dose of 500 mg/kg body weight. The results indicated that the alanine transaminase (ALT) levels remained

normal, and there were no alterations in liver histopathology. This suggests that at the tested dose, the combination including **Borapetoside F** did not exhibit conclusive hepatotoxicity.

Potential Pharmacological Activities Based on Structural Analogs

While direct evidence for the pharmacological effects of **Borapetoside F** is lacking, studies on structurally similar compounds, such as Borapetoside A, C, and E, suggest potential areas for investigation. These related compounds have demonstrated promising activities in the context of metabolic disorders.

- **Antihyperglycemic and Insulin-Sensitizing Effects:** Borapetoside C has been shown to improve insulin sensitivity in diabetic mice. It is suggested to enhance glucose utilization and may delay the development of insulin resistance. The proposed mechanism involves the activation of the insulin receptor (IR), protein kinase B (Akt), and glucose transporter 2 (GLUT2) pathway. Borapetoside A has also been reported to have hypoglycemic effects.
- **Antihyperlipidemic Effects:** Borapetoside E has been found to improve hyperlipidemia in high-fat-diet-induced obese mice.

Given the structural similarities between these compounds and **Borapetoside F**, it is plausible that **Borapetoside F** may exhibit similar biological activities. However, this remains to be experimentally verified.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment involving **Borapetoside F**, adapted from the hepatotoxicity study.

Acute Hepatotoxicity Study in a Murine Model

Objective: To evaluate the acute hepatotoxic potential of a combination of borapetosides B, C, and F.

Animal Model: Murine model.

Experimental Groups:

- Vehicle control group
- Borapetosides B, C, and F (500 mg/kg body weight) treated group

Methodology:

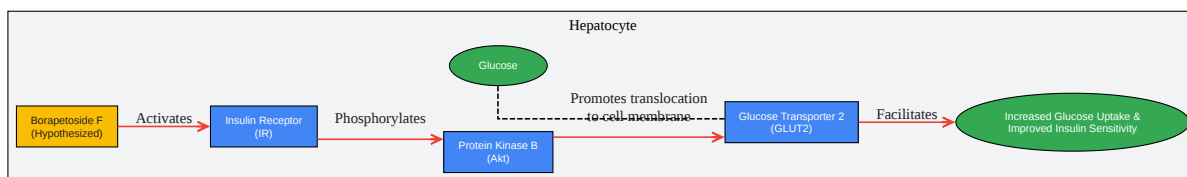
- Animals are acclimatized under standard laboratory conditions.
- A single dose of the borapetoside combination (500 mg/kg body weight) or vehicle is administered to the respective groups.
- Following administration, animals are monitored for any signs of toxicity.
- At the end of the study period, blood samples are collected for biochemical analysis, including the measurement of ALT levels.
- Animals are euthanized, and liver tissues are collected for histopathological examination.

Endpoints:

- Serum ALT levels
- Liver histopathology

Hypothesized Signaling Pathway

Based on the known mechanism of the structurally related and biologically active Borapetoside C, a potential signaling pathway for **Borapetoside F** in mediating insulin sensitivity can be proposed. It is important to note that this pathway is speculative and requires experimental validation for **Borapetoside F**.



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Caption: Hypothesized signaling pathway for **Borapetoside F** in improving insulin sensitivity.

Conclusion

Borapetoside F is a furanoid diterpene glucoside with a well-defined chemical structure. While direct experimental data on its biological activities are scarce, a study on its combination with other borapetosides suggests a favorable toxicological profile in terms of hepatotoxicity. The known pharmacological activities of its structural analogs, particularly in the realm of metabolic disorders, highlight **Borapetoside F** as a promising candidate for further investigation. The experimental protocols and hypothesized signaling pathway provided herein offer a framework for future research to unlock the full therapeutic potential of this natural compound.

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References

- 1. Genus Tinospora: Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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